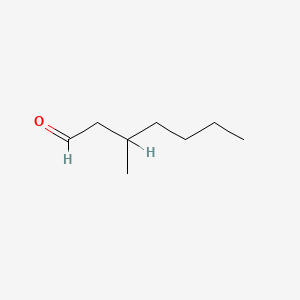3-Methylheptanal
CAS No.: 27608-03-3
Cat. No.: VC3905054
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27608-03-3 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 3-methylheptanal |
| Standard InChI | InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | KKFRYFDYAVLCHJ-UHFFFAOYSA-N |
| SMILES | CCCCC(C)CC=O |
| Canonical SMILES | CCCCC(C)CC=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Methylheptanal belongs to the aldehyde family, featuring a terminal carbonyl group (-CHO) and a branched hydrocarbon chain. The IUPAC name derives from the heptane backbone (seven carbons) with a methyl substituent at position 3. Its structure can be represented as:
Linear Formula: CH₃(CH₂)₂CH(CH₂)₃CHO
Molecular Weight: 128.21 g/mol
The branching at C3 introduces steric effects that influence boiling points, solubility, and reactivity compared to linear aldehydes like heptanal (C₇H₁₄O) .
Table 1: Comparative Physical Properties of Select Aldehydes
| Property | 3-Methylheptanal | Heptanal | 6-Methylheptanal |
|---|---|---|---|
| Molecular Formula | C₈H₁₆O | C₇H₁₄O | C₈H₁₆O |
| Boiling Point (°C) | 155–160* | 153 | 162–165 |
| Density (g/cm³) | 0.82–0.84* | 0.817 | 0.830 |
| Refractive Index (nD²⁰) | 1.415–1.420* | 1.413 | 1.422 |
*Estimated values based on homologous series and branching effects 4.
Spectroscopic Identification
-
NMR: The aldehyde proton resonates at δ 9.5–10.0 ppm (¹H NMR), while the methyl branch appears as a triplet near δ 0.9–1.1 ppm.
-
IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2820–2720 cm⁻¹ (aldehyde C-H stretch)4.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic routes include:
Oxidation of 3-Methylheptanol
3-Methylheptanol undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C to yield the aldehyde without over-oxidation to the carboxylic acid4:
Yield: 70–85% (optimized conditions).
Hydroformylation of 2-Methyl-1-Hexene
In the presence of a rhodium catalyst (e.g., RhCl(PPh₃)₃), 2-methyl-1-hexene reacts with syngas (CO/H₂) to form 3-methylheptanal via anti-Markovnikov addition:
Conditions: 80–120°C, 10–30 bar pressure4.
Industrial Manufacturing
Large-scale production employs continuous hydroformylation reactors with cobalt or rhodium catalysts. Rhodium-based systems offer higher selectivity (>90%) but require stringent temperature control to avoid side products like alkanes or ketones4.
Chemical Reactivity and Applications
Oxidation to Carboxylic Acid
Strong oxidizers (e.g., KMnO₄) convert 3-methylheptanal to 3-methylheptanoic acid:
Reduction to Alcohol
Sodium borohydride (NaBH₄) reduces the aldehyde to 3-methylheptanol:
Nucleophilic Additions
Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, forming secondary alcohols:
Industrial and Research Applications
-
Flavor and Fragrance: Imparts green, citrus-like notes in perfumes and food additives4.
-
Pharmaceutical Intermediates: Serves as a precursor in synthesizing antihistamines and antifungal agents.
-
Biochemical Studies: Used to probe aldehyde dehydrogenase enzyme kinetics and oxidative stress pathways4.
Comparative Analysis with Structural Analogs
3-Methylheptanal vs. Heptanal
| Parameter | 3-Methylheptanal | Heptanal |
|---|---|---|
| Branching | C3 methyl | Linear chain |
| Boiling Point | Higher (steric hindrance) | Lower |
| Solubility in H₂O | 0.1 g/L | 0.3 g/L |
3-Methylheptanal vs. 6-Methylheptanal
-
Positional Isomerism: The methyl group at C3 vs. C6 alters volatility and odor profile.
-
Synthetic Accessibility: 3-Methylheptanal is more efficiently produced via hydroformylation4.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume